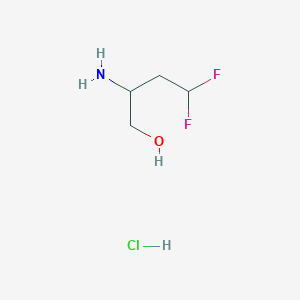![molecular formula C11H18O B1379677 1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol CAS No. 1603534-19-5](/img/structure/B1379677.png)
1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol
Descripción general
Descripción
“1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol” is a chemical compound with the CAS Number: 1603534-19-5 . It has a molecular weight of 166.26 . It is in the physical form of oil .
Molecular Structure Analysis
The InChI code for “1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol” is 1S/C11H18O/c1-2-11(12)7-10-6-8-3-4-9(10)5-8/h2,8-12H,1,3-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol” is an oil-like substance . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Computational Chemistry Studies
- Double Bond Pyramidalization : Investigations into the pyramidalization of double bonds in bicyclic alkanes, including bicyclo[2.2.1]hept-2-ene derivatives, have been conducted using ab initio calculations. These studies provide insights into the effects of torsional and repulsion forces on the molecule's geometry, contributing to a deeper understanding of its chemical behavior and reactivity (Carrupt & Vogel, 1985).
Enzymatic Synthesis
- Steric Requirements in Bridge-Region : The enzymatic resolution of bicyclo[2.2.1]heptan-2-ols and related compounds has been explored to understand the influence of steric factors on enantioselection. This research provides a pathway to enantiomerically enriched building blocks for synthesizing cyclopentane and cyclohexane systems, showcasing the molecule's application in stereo-selective synthesis (Königsberger et al., 1989).
NMR Chemical Shift Analysis
- Polar Substituent Effects : A DFT-GIAO and DFT-NBO study focusing on the effects of polar substituents on NMR ^17O chemical shifts in rigid polycyclic alkanes, including derivatives of bicyclo[2.2.1]heptan-1-ols, has been conducted. This research contributes to understanding how substituents influence NMR shielding parameters, providing valuable information for structural analysis and molecular design (Adcock, 2011).
Chemical Reaction Mechanisms
- Hydrogenation and Dimerization : Studies on the hydrogenation and dimerization of bicyclo[2.2.1]hepta-2,5-diene catalyzed by cobalt(I) complexes have been performed. These findings help elucidate the catalytic mechanisms involved and the potential for synthesizing complex molecular structures from bicyclic precursors (Kanai et al., 1986).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)but-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-11(12)7-10-6-8-3-4-9(10)5-8/h2,8-12H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXNUOOVGKWJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1CC2CCC1C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



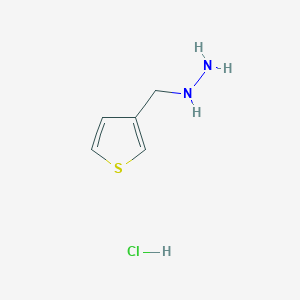
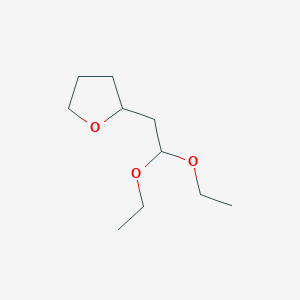
![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)
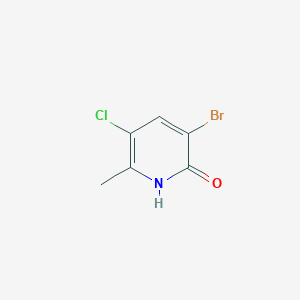
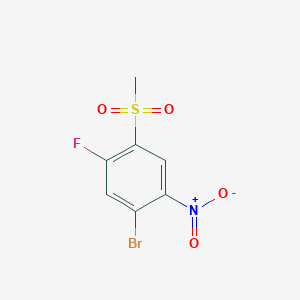
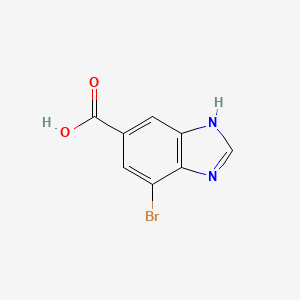
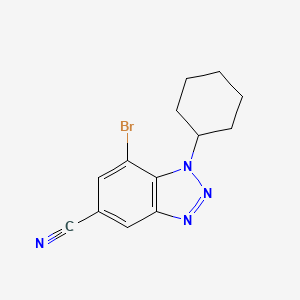
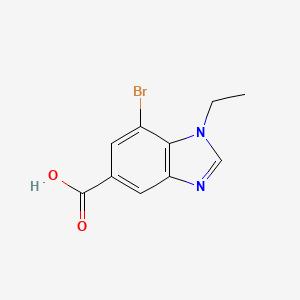
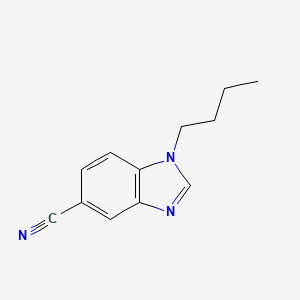


![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)
![tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1379615.png)
